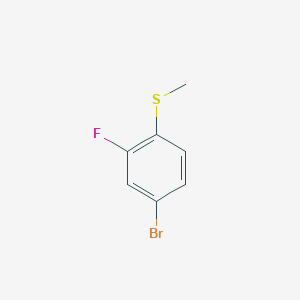

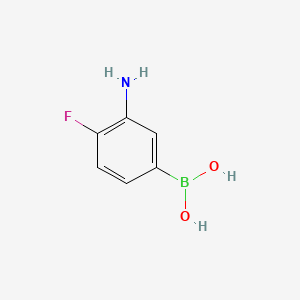

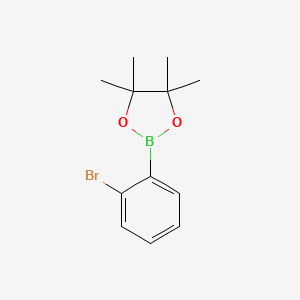

3-Amino-4-fluorophenylboronic acid

Descripción general

Descripción

3-Amino-4-fluorophenylboronic acid is a compound of interest due to its potential applications in the synthesis of biologically active compounds and its use as a pharmaceutical agent. It is a derivative of boronic acid, which is widely utilized in various chemical reactions such as Suzuki cross-coupling, Petasis reaction, and Diels-Alder reactions, among others . The presence of both an amino and a fluorine substituent on the phenyl ring makes it a versatile building block in organic synthesis.

Synthesis Analysis

The synthesis of amino-3-fluorophenyl boronic acid derivatives can be achieved through a multi-step process starting from halogenated anilines. For instance, 4-bromo-2-fluoroaniline can be used as a starting material, where the amine group is protected followed by a lithium-bromine exchange reaction. Subsequent addition of trimethyl borate and acidic hydrolysis yields the desired boronic acid with a moderate yield of 47% . This method demonstrates the feasibility of synthesizing such compounds, which can be further functionalized for various applications.

Molecular Structure Analysis

The molecular structure of 3-amino-4-fluorophenylboronic acid derivatives has been characterized by X-ray crystallography, revealing the spatial arrangement of atoms within the molecule . Additionally, computational methods such as DFT have been employed to model the vibrational and electronic structure of related compounds, providing insights into their intra- and intermolecular interactions . These studies are crucial for understanding the reactivity and binding properties of the molecule.

Chemical Reactions Analysis

Boronic acids, including 3-amino-4-fluorophenylboronic acid, participate in diverse chemical reactions. They can react with secondary amines to form benzoxaboroles or boroxins, depending on the structure of the amines . Furthermore, they can undergo Schiff base formation with amino sugars and aminoglycosides, leading to zwitterionic species that have enhanced stability due to electrostatic stabilization . These reactions are significant for the development of new pharmaceuticals and sensing materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-4-fluorophenylboronic acid derivatives are influenced by their functional groups. The boronic acid moiety has a relatively low pKa value, which is advantageous for applications that require operation at physiological pH, such as glucose sensing materials . The presence of the fluorine atom can affect the acidity and reactivity of the molecule, as seen in other fluorinated compounds . Understanding these properties is essential for the practical use of these compounds in various chemical and biological contexts.

Aplicaciones Científicas De Investigación

Noninvasive Glucose Monitoring

3-Amino-4-fluorophenylboronic acid and similar derivatives have been utilized in the development of photonic crystal glucose-sensing materials. These materials are promising for noninvasive or minimally invasive monitoring of glucose levels in tear fluid. The derivative's ability to sense glucose at physiologic pH values enhances its applicability in real-world scenarios such as ocular inserts or diagnostic contact lenses for diabetic patients (Alexeev et al., 2004).

Chemical Biology and Fluorescent Amino Acids

In chemical biology, fluorescent amino acids, including those derived from 3-amino-4-fluorophenylboronic acid, serve as important tools. These amino acids are used to construct fluorescent macromolecules like peptides and proteins, aiding in non-invasive studies of biological systems and enabling the tracking of protein-protein interactions and real-time imaging of cellular processes (Cheng et al., 2020).

Molecular Sensing and Emission Turn-On

Ortho-aminomethylphenylboronic acid-based receptors, similar to 3-amino-4-fluorophenylboronic acid, are used as molecular sensors for saccharides in aqueous media. These sensors show fluorescence modulation, which is often attributed to disaggregation mechanisms in the presence of saccharides. This makes them useful in various sensing applications, especially in detecting glucose and other saccharides (Chapin et al., 2017).

Vibrational Spectroscopy Studies

3-Amino-4-fluorophenylboronic acid and its analogs have been the subject of vibrational spectroscopy studies, including FT-IR, FT-Raman, and surface-enhanced Raman spectroscopy. These studies reveal insights into the adsorption mechanisms and geometric configurations of these compounds, enhancing our understanding of their interactions at the molecular level (Piergies et al., 2013).

Applications in Oncology

Research has explored the potential of phenylboronic acid derivatives, including those related to 3-amino-4-fluorophenylboronic acid, in experimental oncology. These compounds have demonstrated antiproliferative and proapoptotic effects, particularly against ovarian cancer cells. They show promise as novel anticancer agents, possibly functioning as phase cycle-specific inducers of apoptosis (Psurski et al., 2018).

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Amino-4-fluorophenylboronic acid is a boronic acid derivative that is often used in organic synthesis Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .

Mode of Action

Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organoboron group to a palladium complex, which then undergoes reductive elimination to form a new carbon-carbon bond .

Biochemical Pathways

Boronic acids are known to be involved in various biochemical processes due to their ability to interact with biological targets . For instance, they can inhibit enzymes, modulate receptor activity, and participate in cell signaling pathways .

Pharmacokinetics

The pharmacokinetic properties of boronic acids can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters .

Result of Action

Boronic acids can have various effects at the molecular and cellular levels, depending on their specific targets and the nature of their interactions .

Action Environment

The action, efficacy, and stability of 3-Amino-4-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the boronic acid, which can in turn influence its reactivity and interactions with targets . Additionally, factors such as temperature and the presence of other substances can also affect the stability and activity of the compound .

Propiedades

IUPAC Name |

(3-amino-4-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBMNJPUZMUPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620707 | |

| Record name | (3-Amino-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-fluorophenylboronic acid | |

CAS RN |

873566-75-7 | |

| Record name | (3-Amino-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-fluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the synthetic method described in the paper for 3-Amino-4-fluorophenylboronic acid?

A1: The paper describes a novel synthetic route for producing 3-Amino-4-fluorophenylboronic acid. [] The significance lies in the accessibility of the starting materials and the simplicity of the procedure. This makes the method advantageous for producing this compound, which can be used as a building block for more complex molecules, particularly in pharmaceutical research.

Q2: What are the key steps involved in the synthesis of 3-Amino-4-fluorophenylboronic acid as described in the paper?

A2: The synthesis involves a three-step process: [] 1. Bromination: o-Fluoronitrobenzene is brominated to introduce a bromine atom to the molecule. 2. Reduction: The brominated product is then reduced, converting the nitro group (-NO2) to an amine group (-NH2), yielding 5-bromo-2-fluoroanil. 3. Coupling: Finally, 5-bromo-2-fluoroanil is reacted with tetrahydroxydiboron in a coupling reaction to yield the desired product, 3-Amino-4-fluorophenylboronic acid.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1291358.png)